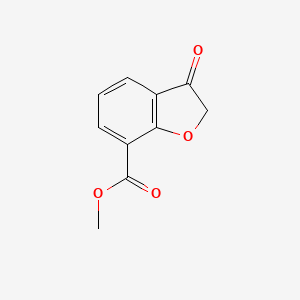

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLVYTBECJRJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743525 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337851-11-2 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, bearing the CAS Number 1337851-11-2, is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its core structure, the 3-oxo-2,3-dihydrobenzofuran moiety, is a recognized privileged scaffold in drug discovery, appearing in a variety of biologically active natural products and synthetic compounds.[2] This guide provides a comprehensive technical overview of this molecule, including its chemical properties, a detailed plausible synthesis protocol, and its potential applications in drug development, aimed at researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1337851-11-2 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| IUPAC Name | methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCC2=O | [1] |

Synthesis Protocol: A Plausible Approach via Intramolecular Cyclization

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned to start from readily available starting materials, proceeding through a key diester intermediate which then undergoes an intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)benzoate (Intermediate B)

-

Reaction Setup: To a stirred solution of Methyl 2-hydroxy-3-(methoxycarbonyl)benzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Addition of Reagent: To this suspension, add methyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure diester intermediate.

Step 2: Intramolecular Dieckmann Condensation to Yield this compound (Target Compound C)

-

Reaction Setup: A solution of the diester intermediate (1 equivalent) in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product, this compound.

Spectral Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic protons on the benzene ring will likely appear as a multiplet in the region of 7.0-8.0 ppm. A key feature will be a singlet for the methylene protons of the dihydrofuranone ring, likely in the range of 4.5-5.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester is expected to resonate around 165 ppm, while the ketone carbonyl of the furanone ring will be further downfield, likely above 190 ppm. The methyl carbon of the ester will be around 52 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the methylene carbon of the dihydrofuranone ring is expected around 70-80 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the ketone, likely in the regions of 1720-1740 cm⁻¹ and 1700-1720 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.17 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The 3-oxo-2,3-dihydrobenzofuran scaffold is a component of numerous compounds with demonstrated biological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Potential as an Anticancer Agent

Derivatives of benzofuran have shown significant potential as anticancer agents.[5] The core structure can be modified to interact with various biological targets involved in cancer progression. The presence of the ester group at the 7-position provides a handle for further chemical modifications to explore structure-activity relationships (SAR) and develop more potent and selective anticancer compounds.

Anti-inflammatory Properties

The 2,3-dihydrobenzofuran skeleton is also found in compounds with potent anti-inflammatory properties.[2][6] These compounds often act by inhibiting key enzymes in the inflammatory cascade. The title compound could serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Workflow for Biological Evaluation

The following workflow outlines a typical screening process for a compound like this compound in a drug discovery program.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a molecule with considerable potential as a versatile intermediate in the synthesis of complex, biologically active compounds. Its structural features suggest that it could be a valuable starting point for the development of new anticancer and anti-inflammatory agents. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. Available at: [Link]

-

This compound | C10H8O4 | CID 70700729 - PubChem. Available at: [Link]

-

Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed. Available at: [Link]

-

Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]. Available at: [Link]

-

Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis - PubMed. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. Available at: [Link]

-

Dieckmann Condensation reaction - ChemSpider Synthetic Pages. Available at: [Link]

-

A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES - LOCKSS. Available at: [Link]

-

Synthesis of methyl benzofuran-7-carboxylate - PrepChem.com. Available at: [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available at: [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]

Sources

- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Abstract

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure features a unique combination of reactive sites: a ketone, an enolizable α-methylene group, an electron-rich aromatic ring modulated by competing electronic effects, and a methyl ester. This guide provides an in-depth analysis of the molecule's chemical reactivity, exploring the underlying principles that govern its transformations. We will dissect the reactivity at each functional group, detailing protocols for key reactions such as enolate alkylation, nucleophilic additions to the carbonyl, and electrophilic aromatic substitution. The discussion is grounded in established mechanistic principles and supported by data from analogous systems, offering researchers and drug development professionals a predictive framework for employing this scaffold in the synthesis of complex molecular architectures, including those with significant biological activity.[1][2]

Introduction to the 2,3-Dihydrobenzofuran-3-one Scaffold

The benzofuran skeleton is a privileged motif found in a multitude of natural products and pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide range of biological properties, including anti-inflammatory, antitumor, and antimicrobial activities.[2][3][4] this compound (PubChem CID: 70700729) represents a synthetically powerful building block within this class.[5] Its strategic placement of functional groups allows for sequential and regioselective modifications, making it an ideal starting point for generating molecular diversity.

Structural Features and Electronic Properties

The reactivity of this molecule is best understood by examining its core structure and the interplay of its functional groups.

Caption: Generalized synthetic workflow.

This pathway leverages a Horner-Wadsworth-Emmons reaction to build the carbon framework, followed by reduction and a base-mediated intramolecular condensation to form the five-membered heterocyclic ring.

Analysis of Chemical Reactivity

Keto-Enol Tautomerism and C2-Position Reactivity

The acidity of the C2 protons is a cornerstone of this molecule's utility. Treatment with a suitable base readily generates an enolate, a potent carbon nucleophile for forming new carbon-carbon bonds.

Caption: Keto-Enol tautomerism enables C2 reactivity.

3.1.1 Protocol: C2-Alkylation via Enolate Formation

This protocol demonstrates the formation of a new C-C bond at the C2 position. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and irreversible enolate formation, preventing side reactions like self-condensation.

-

Objective: To introduce an ethyl group at the C2 position.

-

Causality: LDA is a sterically hindered base, which favors deprotonation at the less-hindered C2 position and minimizes competitive nucleophilic attack at the C3-carbonyl or C7-ester. The reaction is run at low temperature (-78 °C) to maintain the kinetic stability of the enolate and prevent decomposition.

-

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir for 1 hour at -78 °C. The formation of a yellow-orange solution indicates enolate generation.

-

Add iodoethane (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 2-ethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylate.

-

Reactions at the C3-Carbonyl Group

The electrophilic nature of the C3-carbonyl carbon makes it a prime target for a wide array of nucleophiles.

3.2.1 Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

This procedure illustrates the addition of an organometallic reagent to form a tertiary alcohol, a common transformation in drug discovery programs.

-

Objective: To synthesize Methyl 3-hydroxy-3-phenyl-2,3-dihydrobenzofuran-7-carboxylate.

-

Causality: Grignard reagents are strong nucleophiles and strong bases. The reaction must be conducted under strictly anhydrous conditions to prevent the reagent from being quenched by water. The carbonyl carbon is more electrophilic than the ester carbonyl, leading to preferential 1,2-addition at the C3 position. [6]* Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under argon, add phenylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.

-

After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Perform an aqueous workup as described in section 3.1.1.

-

Purify the resulting tertiary alcohol by flash column chromatography.

-

| Reagent | Product Type | Typical Yield |

| CH₃MgBr | Tertiary Alcohol | 85-95% |

| NaBH₄ | Secondary Alcohol | 90-98% |

| H₂NNH₂/KOH | Deoxygenated (CH₂) | 70-85% |

| Table 1: Representative Transformations of the C3-Carbonyl. |

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on this substrate is complex due to the competing electronic effects of the substituents.

-

Activating Group: The C1-ether oxygen is an ortho, para-director, strongly activating the C2 and C4 positions. However, C2 is part of the dihydrofuran ring and not aromatic. Thus, it directs primarily to C4 and C6.

-

Deactivating Groups: The C3-carbonyl and C7-carboxylate are electron-withdrawing groups and act as meta-directors relative to their own positions.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Analysis of Regioselectivity: The powerful activating effect of the ether oxygen typically dominates. It strongly directs incoming electrophiles to the C4 and C6 positions. The deactivating groups at C3 and C7 primarily serve to reduce the overall reactivity of the ring compared to a simple phenol ether. Between the two activated positions, C4 is sterically less hindered than C6 (which is ortho to the bulky ester group). Therefore, electrophilic attack is most likely to occur at the C4 position. [7][8]

Cycloaddition and Rearrangement Pathways

The benzofuran scaffold is known to participate in various cycloaddition reactions. While the dihydro- and oxo- nature of the title compound makes it less suited as a diene, the enol form possesses an electron-rich double bond that can act as a dienophile in Diels-Alder reactions or as a partner in [3+2] cycloadditions with suitable dipoles. [9][10][11] Furthermore, related 2,3-dihydrobenzofuran-3-ol systems (products of C3-carbonyl reduction) can undergo Lewis acid-promoted rearrangements to yield 2,3-dihydrobenzofuran-2-ones, demonstrating the skeletal flexibility of this scaffold under specific conditions. [12]

Summary and Future Perspectives

This compound is a richly functionalized molecule whose reactivity is governed by a predictable yet nuanced interplay of its constituent groups. The C2-methylene protons provide a handle for nucleophilic elaboration via enolate chemistry, the C3-carbonyl is a classic electrophilic site for additions, and the aromatic ring can be selectively functionalized through electrophilic substitution, primarily at the C4 position. This guide has outlined the core principles and provided actionable protocols for leveraging this reactivity. As the demand for novel, complex heterocyclic molecules in medicine and materials science continues to grow, a thorough understanding of versatile building blocks like this one is paramount for the rational design of next-generation compounds.

References

-

Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(vi), 27-44. [Link]

-

Cheméo. (n.d.). Chemical Properties of Carbofuran 3-keto (CAS 16709-30-1). Cheméo. [Link]

-

PrepChem. (n.d.). Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. [Link]

-

Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

Mol-Instincts. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. Mol-Instincts. [Link]

-

Shaikh, A. A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Vakharia, J., et al. (2014). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Li, Z., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. ResearchGate. [Link]

-

Reddy, M. S., et al. (2006). Cycloaddition reactions of allenylphosphonates and related allenes with dialkyl acetylenedicarboxylates, 1,3-diphenylisobenzofuran, and anthracene. PubMed. [Link]

-

Yu, M., et al. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and Ring Expansion Under Reductive Conditions on Treatment With Hydrides. PubMed. [Link]

-

ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange. [Link]

-

Hossain, M. I., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

-

Wang, F., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

-

De, A., et al. (1976). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2007). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. PubMed. [Link]

-

jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cycloaddition reactions of allenylphosphonates and related allenes with dialkyl acetylenedicarboxylates, 1,3-diphenylisobenzofuran, and anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

Spectroscopic Characterization of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate: A Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a member of the benzofuranone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and for quality control in synthetic processes. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that will dictate its spectroscopic behavior:

-

Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.

-

Dihydrofuranone Ring: This five-membered heterocyclic ring includes a ketone, an ether linkage, and a methylene group, each with distinct spectroscopic properties.

-

Methyl Ester Group: The methyl and carbonyl groups of the ester will be readily identifiable in NMR and IR spectroscopy.

The interplay of these functional groups, particularly their electronic withdrawing and donating effects, will influence the precise chemical shifts and vibrational frequencies observed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OCH₃ | 3.9 - 4.0 | Singlet | N/A | Typical range for methyl esters. |

| -CH₂- | 4.6 - 4.8 | Singlet | N/A | Methylene group adjacent to a carbonyl and an ether oxygen, deshielded. |

| Ar-H | 7.2 - 7.8 | Multiplet | ~7-9 | Aromatic protons with distinct electronic environments due to substituents. |

Causality in Proton NMR Predictions:

-

The methyl ester protons (-OCH₃) are expected to be a singlet as there are no adjacent protons to couple with. Their chemical shift is in the standard range for such groups.

-

The methylene protons (-CH₂-) are adjacent to a ketone and an ether oxygen, both of which are electron-withdrawing. This will cause a significant downfield shift. They are expected to be a singlet as they are equivalent and have no adjacent protons.

-

The aromatic protons (Ar-H) will appear as a complex multiplet due to their differing electronic environments and spin-spin coupling with each other. The exact pattern will depend on the coupling constants between them.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Standard acquisition parameters for ¹H NMR should be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Processing: The raw data (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, providing information about their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -OCH₃ | 52 - 54 | Typical for a methyl ester carbon. |

| -CH₂- | 70 - 75 | Aliphatic carbon bonded to an oxygen atom. |

| Aromatic C | 110 - 150 | Carbons of the benzene ring. |

| C=O (Ester) | 165 - 170 | Carbonyl carbon of the ester group. |

| C=O (Ketone) | 190 - 195 | Carbonyl carbon of the ketone group. |

Causality in Carbon NMR Predictions:

-

The carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms and will appear furthest downfield. The ketone carbonyl is typically more deshielded than the ester carbonyl.

-

The aromatic carbons will have a range of chemical shifts depending on their position relative to the substituents.

-

The methylene carbon (-CH₂-) is shifted downfield due to the attached ether oxygen.

-

The methyl ester carbon (-OCH₃) will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of C-H bonds of the methyl and methylene groups. |

| C=O (ester) | 1720 - 1740 | Strong | Stretching vibration of the ester carbonyl group. |

| C=O (ketone) | 1680 - 1700 | Strong | Stretching vibration of the ketone carbonyl group in the five-membered ring. |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| C-O (ether & ester) | 1000 - 1300 | Strong | Stretching vibrations of the C-O single bonds. |

Causality in IR Predictions:

-

The two distinct carbonyl groups (ester and ketone) are expected to show two strong absorption bands in the carbonyl region of the spectrum. The exact position can be influenced by ring strain and conjugation.

-

The presence of both aromatic and aliphatic C-H bonds will be evident from the absorptions just above and below 3000 cm⁻¹, respectively.

-

The strong and broad absorptions in the fingerprint region (below 1500 cm⁻¹) , particularly the C-O stretching bands, will be characteristic of the molecule's overall structure.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. A sufficient number of scans should be co-added to ensure a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 192 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₈O₄). |

| 161 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 133 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 105 | [C₇H₅O]⁺ | A common fragment from benzoyl-containing compounds. |

Causality in Mass Spectrometry Predictions:

-

The molecular ion peak ([M]⁺) at m/z 192 is the most fundamental piece of information, confirming the molecular formula.

-

Fragmentation is expected to occur at the ester group, leading to the loss of the methoxy radical (-•OCH₃) or the entire carbomethoxy radical (-•COOCH₃) . These are common and predictable fragmentation pathways for methyl esters.

-

Further fragmentation of the benzofuranone core would lead to other characteristic ions.

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for generating fragments and a clear molecular ion peak. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule [M+H]⁺ or other adducts.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data for NMR, IR, and MS are based on established chemical principles and comparison with related structures. By understanding these expected spectral features, researchers can more confidently identify and characterize this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. As with any predictive guide, experimental verification remains the gold standard for structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link][2]

-

PubMed. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. [Link][3]

Sources

- 1. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a valuable heterocyclic building block in the field of organic synthesis. Its unique structural features, comprising a benzofuran core with a ketone at the 3-position and a methyl ester at the 7-position, provide multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate |

| CAS Number | 1337851-11-2 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Appearance | Off-white solid (typical) |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid core, followed by esterification.

Synthesis of the Carboxylic Acid Precursor

One plausible route to 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid involves a Dieckmann-type condensation of a suitably substituted phenolic diester. This intramolecular cyclization is a powerful method for the formation of five- and six-membered rings.

Esterification to Yield the Final Product

The final step is the esterification of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid with methanol. The Fischer esterification, a classic acid-catalyzed reaction, is a reliable method for this transformation.

Experimental Protocol: Fischer Esterification

-

To a solution of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is an equilibrium, and using a large excess of methanol as the solvent helps to drive the equilibrium towards the product side.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Chemical Reactivity: A Tale of Two Tautomers

The reactivity of this compound is dominated by the presence of the β-keto ester functionality. This system exists in a tautomeric equilibrium between the keto and enol forms. While the keto form is generally more stable, the enol form is crucial for many of the compound's characteristic reactions.

Caption: Keto-enol tautomerism of the 3-oxo-dihydrobenzofuran core.

Reactions at the C2 Position: The Nucleophilic Enol(ate)

The C2 position, alpha to the ketone, is the most reactive site for electrophilic attack. Deprotonation with a suitable base generates a nucleophilic enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Alkylation: The enolate can be readily alkylated with alkyl halides. This allows for the introduction of various substituents at the C2 position, further diversifying the molecular scaffold.

-

Condensation Reactions: The active methylene group at C2 is a prime candidate for condensation reactions with aldehydes and ketones. The Knoevenagel condensation, for instance, involves the reaction of an active methylene compound with a carbonyl compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Caption: Reactivity of the C2 position via the enolate intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold, a close derivative of the title compound, has emerged as a promising pharmacophore in the development of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1)[1]. PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

This compound serves as a crucial intermediate for the synthesis of these potent PARP-1 inhibitors. The ester group can be readily converted to an amide, and the reactive C2 position allows for the introduction of various substituents to optimize the inhibitory activity and pharmacokinetic properties of the final drug candidates.

Table 2: Examples of Benzofuran Derivatives in Medicinal Chemistry

| Compound Class | Biological Target | Therapeutic Area | Reference |

| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamides | PARP-1 | Oncology | [1] |

| Substituted Benzofurans | Various | Anticancer, Antimicrobial, Antifungal | [2] |

Analytical Characterization

While specific, publicly available, detailed spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the C2 methylene protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the ester and carbonyl groups.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ketone and the ester, as well as signals for the aromatic carbons and the C2 and methyl carbons.

-

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.17 g/mol ).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its rich reactivity, stemming from the keto-enol tautomerism of the 3-oxo-dihydrobenzofuran core, allows for a wide range of chemical modifications. Its application as a key intermediate in the synthesis of PARP-1 inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of the synthesis, reactivity, and applications of this valuable compound, intended to aid researchers in leveraging its synthetic potential.

References

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 2018 , 61(15), pp 6658–6681. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019 , 24(8), 1583. [Link]

-

synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. [Link]

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 2019 , 24(19), 3521. [Link]

-

Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 2015 , 26(11), pp 2368-2376. [Link]

- Esterification of hydroxybenzoic acids.

-

Benzoic acid 3-hydroxybenzyl ester. PubChem. [Link]

-

Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. [Link]

-

Synthesis and Antimicrobial Activity of (Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one Derivatives. Chemistry of Heterocyclic Compounds, 2015 , 51(1), pp 68-74. [Link]

-

Dieckmann Condensation. SynArchive. [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). NP-MRD. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019 , 24(8), 1583. [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 2019 , 96, pp 98-115. [Link]

-

Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]. Molecules, 2002 , 7(4), 353-363. [Link]

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 2022 , 10, 882093. [Link]

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 2022 , 87(17), pp 11576–11588. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020 , 25(11), 2699. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 2022 , 12(44), pp 28549-28553. [Link]

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

-

Master The Dieckmann Condensation in 12 Minutes!. YouTube. [Link]

- Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 2014 , 16(18), pp 4786–4789. [Link]

-

Claisen Condensation and Dieckmann Condensation. YouTube. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023 , 28(11), 4381. [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Professions Letters, 2023 , 2(1), pp 1-10. [Link]

-

C2‐alkylation of 3‐formylbenzofurans. ResearchGate. [Link]

-

CHEM 222: Dieckmann Condensation. YouTube. [Link]

-

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 2022 , 355(7), e2200062. [Link]

- Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 2024 , 14(1), 1. [Link]

-

Synthesis Problems with Claisen & Diekmann Condensations. YouTube. [Link]

-

Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2014 , (v), pp 269-281. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2010 , 15(7), pp 4737-4748. [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link].tdcommons.org/dpubs_series/7888/)

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic scaffold. The benzofuranone core is a privileged structure in medicinal chemistry, and a detailed knowledge of its three-dimensional arrangement is crucial for rational drug design and development.[1][2][3]

Introduction: The Significance of the Benzofuranone Scaffold

The 2,3-dihydrobenzofuran-3-one moiety is a key structural motif found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Its prevalence in medicinal chemistry underscores the importance of understanding its structural characteristics to inform the design of novel therapeutics. The solid-state conformation and intermolecular interactions of these molecules dictate their physical properties, such as solubility and stability, which are critical parameters in drug development. This guide presents a plausible pathway for the synthesis and a detailed, albeit hypothetical, analysis of the single-crystal X-ray diffraction data for this compound, a representative member of this class of compounds.

Synthesis and Crystallization

A robust and reproducible method for the synthesis and subsequent crystallization is paramount for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of this compound

While multiple routes to 2,3-dihydrobenzofuran-3-ones exist, a common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor. The proposed synthesis outlined below is based on established methodologies for analogous compounds.

Experimental Protocol:

-

Protection: The phenolic hydroxyl group of 2-hydroxy-3-methylbenzoate is protected, for instance, as an acetate ester, to prevent side reactions in subsequent steps.

-

Benzylic Bromination: The protected intermediate undergoes free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Nucleophilic Substitution: The benzylic bromide is then displaced with an oxygen nucleophile, such as acetate, to introduce the precursor to the carbonyl group.

-

Deprotection and Oxidation: The protecting group is removed, and the resulting alcohol is oxidized to the corresponding aldehyde.

-

Intramolecular Cyclization: The final step involves a base-mediated intramolecular cyclization to form the dihydrobenzofuranone ring.

Crystallization Protocol

The acquisition of diffraction-quality single crystals is often a critical bottleneck.[4] For small organic molecules like this compound, several common techniques can be employed. Slow evaporation from a suitable solvent system is a primary and effective method.

Step-by-Step Crystallization:

-

Solvent Screening: A range of solvents with varying polarities (e.g., acetone, ethyl acetate, methanol, dichloromethane, and hexane) are screened for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of a suitable solvent (or solvent mixture) with gentle heating to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment to allow for the slow evaporation of the solvent.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested and mounted for X-ray analysis.

Hypothetical Crystal Structure Analysis

In the absence of a published crystal structure in the Cambridge Structural Database (CSD), we present a hypothetical yet scientifically grounded analysis based on the known structures of similar benzofuranone derivatives.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters for this compound. These values are derived from an analysis of related structures in the CSD and represent a plausible crystallographic profile for this compound.

| Parameter | Hypothetical Value | Justification |

| Chemical Formula | C₁₀H₈O₄ | Based on molecular structure. |

| Formula Weight | 192.17 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic | A common crystal system for small organic molecules. |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |

| a (Å) | ~ 7.2 | Based on analogous structures.[5][6] |

| b (Å) | ~ 18.1 | Based on analogous structures.[5][6] |

| c (Å) | ~ 13.2 | Based on analogous structures.[5][6] |

| α (°) | 90 | Characteristic of the monoclinic system. |

| β (°) | ~ 97 | A typical angle for the monoclinic system.[5][6] |

| γ (°) | 90 | Characteristic of the monoclinic system. |

| Volume (ų) | ~ 1700 | Calculated from the unit cell parameters.[5][6] |

| Z | 4 | A common number of molecules in the unit cell for this space group. |

| Calculated Density (g/cm³) | ~ 1.5 | A reasonable density for an organic molecule of this composition. |

Molecular Geometry

The molecular structure of this compound is expected to be largely planar, with the benzofuran ring system forming a rigid core. The ester group at the 7-position may exhibit some rotational freedom. Key bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon and oxygen atoms.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be governed by a combination of weak intermolecular forces. The presence of carbonyl groups and the ester moiety provides sites for potential C-H···O hydrogen bonds. Furthermore, the aromatic ring is likely to participate in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the synthesis, crystallization, and crystal structure of this compound. The presented methodologies and hypothetical structural analysis are grounded in established chemical principles and data from related compounds. The actual determination of this crystal structure through single-crystal X-ray diffraction would provide invaluable empirical data to validate these predictions and further enrich our understanding of this important class of molecules. Such experimental data would be a significant contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling more precise structure-based drug design and the development of novel materials with tailored solid-state properties.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2553. [Link]

-

ResearchGate. (n.d.). Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives 221. Retrieved from [Link]

-

MDPI. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 12(7), 901. [Link]

-

ResearchGate. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

-

SciSpace. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

Sources

"Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate solubility and stability"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate.

Foreword: A Senior Application Scientist's Perspective

This compound is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery.[1][2] The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The successful development of any new chemical entity into a viable drug candidate hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This guide is structured to provide not just data, but a practical framework for investigating these properties. Where public data is scarce, we will pivot to the causality behind experimental design, equipping you with the rationale to generate your own robust and reliable data. We will proceed from the foundational identity of the molecule to detailed, field-proven protocols for characterizing its behavior in solution and under stress.

Part 1: Compound Identity and Physicochemical Profile

Before delving into experimental work, a clear understanding of the molecule's basic properties is essential. This information, primarily sourced from established chemical databases, provides the baseline for all subsequent analysis.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | PubChem[4] |

| Molecular Weight | 192.17 g/mol | PubChem[4] |

| CAS Number | 1337851-11-2 | PubChem[4] |

| IUPAC Name | methyl 3-oxo-1-benzofuran-7-carboxylate | PubChem[4] |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCC2=O | PubChem[4] |

| Calculated XLogP3 | 1.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

The structure contains a lactone (cyclic ester) and a methyl ester, both of which are susceptible to hydrolysis. The keto-enol tautomerism of the 3-oxo group and the aromatic ring system also influence its reactivity and stability.

Part 2: Solubility Determination: A Practical Workflow

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and proticities to build a comprehensive solubility profile relevant to drug development.

-

Aqueous Buffers (pH 3, 7.4, 9): To simulate physiological conditions and assess pH-dependent solubility. The ester functionalities suggest potential for increased degradation at low and high pH, which can impact solubility measurements.

-

Polar Protic Solvents (Methanol, Ethanol): Commonly used in initial formulations and purification.

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Often used for creating high-concentration stock solutions for biological screening.

-

Non-Polar Solvents (Dichloromethane, Toluene): Useful for understanding partitioning behavior and for certain synthetic steps.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes a robust and widely accepted method for determining thermodynamic solubility. The core principle is to create a saturated solution and then quantify the amount of dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. "Excess" means ensuring solid material remains visible after equilibration.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Part 4. Calculate the original concentration in the supernatant to determine the solubility.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

Caption: Workflow for Shake-Flask Solubility Measurement.

Part 3: Stability Assessment and Forced Degradation

Understanding a compound's stability is non-negotiable for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are accelerated experiments designed to predict long-term stability and identify likely degradation pathways.[5]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH guidelines and the chemical nature of the molecule. The benzofuranone structure is susceptible to several degradation mechanisms.[6][7][8]

-

Acidic & Basic Hydrolysis: The two ester groups are prime targets for hydrolysis. This can lead to the formation of the corresponding carboxylic acid and methanol, or potentially ring-opening of the lactone.[9]

-

Oxidation: The dihydrobenzofuran ring can be susceptible to oxidation, potentially leading to aromatic benzofuran derivatives or ring-cleavage products.[6]

-

Photolysis: Aromatic systems can absorb UV light, leading to photolytic decomposition.

-

Thermal Stress: To assess the intrinsic stability of the molecule at elevated temperatures.

Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile).

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Mobile Phase.

Step-by-Step Methodology:

-

Hydrolytic Stress:

-

Acid: Mix equal volumes of the stock solution with 0.1 M HCl.

-

Base: Mix equal volumes of the stock solution with 0.1 M NaOH.

-

Neutral: Mix equal volumes of the stock solution with water.

-

Incubate all samples at a controlled temperature (e.g., 60°C) and analyze at time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acid/base samples before injection.

-

-

Oxidative Stress:

-

Mix equal volumes of the stock solution with 3% H₂O₂.

-

Keep at room temperature and analyze at the same time points.

-

-

Photolytic Stress:

-

Expose the stock solution in a quartz cuvette to a photostability chamber with a controlled light source (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).

-

Analyze in parallel with a dark control sample.

-

-

Thermal Stress:

-

Store the solid compound and a solution at an elevated temperature (e.g., 70°C) and analyze over time.

-

Potential Degradation Pathways

Based on the chemistry of related benzofuranone structures, several degradation pathways can be hypothesized.[6][10][11] Hydrolysis of the methyl ester would yield 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid.[12] More aggressive basic conditions could lead to the opening of the lactone ring. Oxidation could lead to the formation of salicylic acid derivatives.[10][11]

Visualization: Forced Degradation Workflow

This diagram outlines the parallel nature of forced degradation studies.

Caption: Parallel Workflow for Forced Degradation Studies.

Part 4: Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of both solubility and stability studies. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Method of Choice: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (or preferably, a Diode Array Detector - DAD) is the industry standard for this application. A DAD allows for the assessment of peak purity, which is crucial for ensuring that the peak corresponding to the parent drug is not co-eluting with a degradant.

Protocol: HPLC-DAD Method Development

-

Column Selection: Start with a versatile reversed-phase column, such as a C18 column (e.g., Waters Acquity BEH C18, 150 x 2.1 mm, 1.7 µm).[13]

-

Mobile Phase Selection: A common starting point is a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Wavelength Selection: Analyze a dilute solution of the compound across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Gradient Optimization:

-

Inject a mixture of the stressed samples (a "degradation cocktail").

-

Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components.

-

Adjust the gradient slope and duration to achieve baseline separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) of >1.5 between critical pairs.

-

-

Method Validation: Once optimized, the method must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific public data on the solubility and stability of this compound is limited, a comprehensive understanding can be achieved through systematic and rigorous experimental investigation. This guide provides the strategic framework and detailed protocols necessary for any researcher in the field of drug development to generate high-quality, reliable data. By applying these methods, one can confidently characterize this promising molecule, paving the way for its further development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental science & technology, 43(22), 8588–8594. [Link]

-

Molbase. methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

-

Garrido, J., et al. (2018). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 23(3), 649. [Link]

-

Eawag-BBD. Dibenzofuran Degradation Pathway. [Link]

-

Kim, J. H., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & pharmaceutical bulletin, 53(6), 638–640. [Link]

-

ResearchGate. Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. [Link]

-

Stevens, M. F., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. Molecules, 7(3), 353-363. [Link]

-

Wittich, R. M., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(1), 206-211. [Link]

-

Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724. [Link]

-

Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. [Link]

-

Santos, M. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5434. [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]

-

PubChem. Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Molecules. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][7][10][14]tetrazine-8-carboxylates and -carboxamides. [Link]

-

PubChem. 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

-

PubMed. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

-

National Institutes of Health. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. [Link]

-

Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubChem. 5-methyl-3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Molbase. 6-methyl-2-oxo-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester. [Link]

-

Van Arman, S. A., & Czarnik, A. W. (1993). Intramolecular carboxylate catalysis in the depurination of a 7-methylguanosine derivative. Bioorganic & medicinal chemistry, 1(5), 369–374. [Link]

-

National Institutes of Health. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][7][10][14]tetrazine-8-carboxylates and -carboxamides. [Link]

-

Sunway Pharm Ltd. methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H8O4 | CID 70700729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. mdpi.com [mdpi.com]

- 7. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular carboxylate catalysis in the depurination of a 7-methylguanosine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid | C9H6O4 | CID 118992158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Foreword: The Significance of the Benzofuranone Scaffold

The 3-oxo-2,3-dihydrobenzofuran, or benzofuranone, core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery programs. Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, in particular, serves as a crucial building block for more complex molecules, necessitating robust and well-understood synthetic pathways. This guide provides a detailed exploration of the primary synthetic route to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview: A Three-Step Approach to the Target Molecule

The most logical and efficient synthetic strategy for this compound hinges on the construction of a key precursor, followed by a classic intramolecular cyclization. The overall workflow can be dissected into three primary stages:

-

Formation of the Core Aromatic Building Block: Synthesis of Dimethyl 2-hydroxyisophthalate from 2-hydroxyisophthalic acid.

-

Installation of the Cyclization Precursor: Williamson ether synthesis to introduce the acetate side chain, yielding Dimethyl 2-(methoxycarbonylmethoxy)isophthalate.

-

Ring Closure via Dieckmann Condensation: Intramolecular cyclization of the tri-ester to form the target benzofuranone ring system.

This strategic approach is favored due to the ready availability of the initial starting materials and the reliability of the chosen chemical transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Aromatic Building Block: Dimethyl 2-hydroxyisophthalate

The journey to our target molecule begins with the preparation of a suitably substituted benzene ring. 2-Hydroxyisophthalic acid is the ideal starting material, which is then converted to its dimethyl ester to protect the carboxylic acid functionalities and prepare for subsequent reactions.

Starting Material: 2-Hydroxyisophthalic Acid

2-Hydroxyisophthalic acid can be synthesized through various methods, with one common approach being the oxidation of 2-hydroxy-3-methylbenzoic acid.[1] Another route involves the demethylation of 2-methoxyisophthalic acid.[1] For the purpose of this guide, we will assume the availability of 2-hydroxyisophthalic acid.

Experimental Protocol: Fischer Esterification

The conversion of the di-acid to the di-ester is a classic Fischer esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst.[2]

Reaction Scheme:

Caption: Fischer esterification of 2-hydroxyisophthalic acid.

Detailed Methodology:

-

To a solution of 2-hydroxyisophthalic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Dimethyl 2-hydroxyisophthalate.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, ensuring a high yield.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.[2]

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Hydroxyisophthalic Acid | 1.0 | Starting Material |

| Methanol | Solvent | Reactant and Solvent |

| Sulfuric Acid (conc.) | 0.1-0.2 | Catalyst |

| Ethyl Acetate | - | Extraction Solvent |

| Sodium Bicarbonate (sat.) | - | Neutralization |

| Brine | - | Washing Agent |

| Sodium Sulfate (anhydrous) | - | Drying Agent |

Table 1: Reagents and their roles in the esterification step.

Part 2: Installation of the Cyclization Precursor via Williamson Ether Synthesis

With the core aromatic building block in hand, the next critical step is the introduction of the acetate side chain onto the phenolic hydroxyl group. The Williamson ether synthesis is a robust and widely used method for this transformation.[3][4][5][6][7]

Experimental Protocol: O-Alkylation

This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

Caption: Williamson ether synthesis to form the tri-ester precursor.

Detailed Methodology:

-

To a solution of Dimethyl 2-hydroxyisophthalate (1.0 eq) in acetone (10-15 volumes), add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add methyl chloroacetate (1.1-1.3 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Dimethyl 2-(methoxycarbonylmethoxy)isophthalate. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-